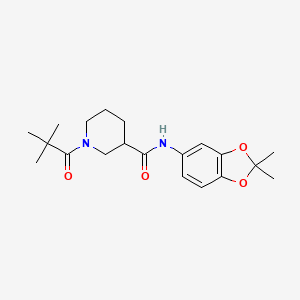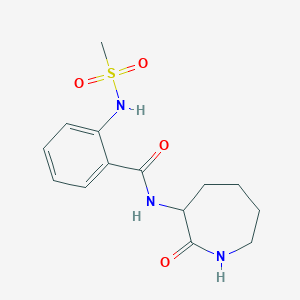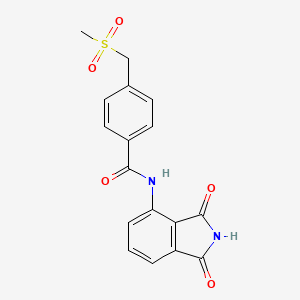
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide, commonly known as CYCLOPS, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the class of nitropyridine derivatives and has shown promising results in the field of medicinal chemistry, particularly in the treatment of cancer.
Wirkmechanismus
The mechanism of action of CYCLOPS involves the inhibition of various enzymes that are involved in the growth and spread of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is responsible for the replication and transcription of DNA. CYCLOPS also inhibits the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
CYCLOPS has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. CYCLOPS has also been found to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. Additionally, CYCLOPS has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CYCLOPS is its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of CYCLOPS is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Zukünftige Richtungen
There are several future directions for research on CYCLOPS. One potential area of study is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the potential use of CYCLOPS in the treatment of other diseases, such as inflammatory disorders. Finally, research is needed to determine the optimal dosage and potential side effects of this compound in humans.
Synthesemethoden
The synthesis of CYCLOPS involves a multi-step process that starts with the reaction of 2-bromo-6-methylpyridine-3-carboxylic acid with cyclohexylamine to form an intermediate compound. This intermediate is then subjected to a series of reactions, including nitration, reduction, and esterification, to yield the final product CYCLOPS.
Wissenschaftliche Forschungsanwendungen
CYCLOPS has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CYCLOPS has also been found to inhibit the activity of certain enzymes that are responsible for the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-10-8-9-13(14(16-10)18(20)21)22-11(2)15(19)17-12-6-4-3-5-7-12/h8-9,11-12H,3-7H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZNKRSYHDXCGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC(C)C(=O)NC2CCCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Methylpropyl)-3-[(4-phenylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7533706.png)

![N-(cyclohexylcarbamoyl)-2-[5-(4-fluorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7533725.png)




![2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7533767.png)
![N-[1-(4-fluorophenyl)cyclobutyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B7533771.png)
![3-acetamido-4-fluoro-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]benzamide](/img/structure/B7533777.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 1,3-benzothiazole-6-carboxylate](/img/structure/B7533784.png)

![ethyl 6-methyl-2-[(6-oxo-4,5-dihydro-1H-pyridazine-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7533799.png)